BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide

Calpain I Neurodegeneration Protease Inhibition

N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide (IUPAC: N-cyclopentyl-2-oxo-1H-quinoline-4-carboxamide; MF: C15H16N2O2) is a synthetic quinoline-4-carboxamide derivative featuring a 2-hydroxy (2-oxo) substituent and an N-cyclopentyl amide side chain. This compound belongs to a broader class of substituted quinoline-4-carboxamides extensively patented for modulating soluble guanylate cyclase (sGC) in cardiovascular disorders and for inhibiting calpain I, a calcium-dependent cysteine protease implicated in neurodegeneration.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B4386888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-hydroxy-4-quinolinecarboxamide
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C15H16N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,18)
InChIKeyGUNZDCMPLFKZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-hydroxy-4-quinolinecarboxamide: A Selective Quinoline-4-Carboxamide Scaffold for Targeted Protease and Cardiovascular Research


N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide (IUPAC: N-cyclopentyl-2-oxo-1H-quinoline-4-carboxamide; MF: C15H16N2O2) is a synthetic quinoline-4-carboxamide derivative featuring a 2-hydroxy (2-oxo) substituent and an N-cyclopentyl amide side chain . This compound belongs to a broader class of substituted quinoline-4-carboxamides extensively patented for modulating soluble guanylate cyclase (sGC) in cardiovascular disorders [1] and for inhibiting calpain I, a calcium-dependent cysteine protease implicated in neurodegeneration . The presence of the cyclopentyl group and the 2-hydroxy tautomer distinguishes it from other alkyl- or aryl-substituted analogs, potentially influencing target binding conformation and metabolic stability.

Why Generic N-Alkyl Quinoline-4-Carboxamides Cannot Replace N-Cyclopentyl-2-hydroxy-4-quinolinecarboxamide in Specialized Assays


Simple substitution with a generic N-alkyl quinoline-4-carboxamide (e.g., N-methyl or N-ethyl analogs) is not equivalent for procurement decisions. The patent literature indicates that specific substitutions on the quinoline-4-carboxamide core, including the 2-oxo/2-hydroxy group and the nature of the N-amide substituent, are critical for achieving selective modulation of sGC and avoiding off-target effects [1]. The N-cyclopentyl moiety provides a sterically constrained, lipophilic interaction surface that differs substantially from linear or smaller cyclic alkyl chains. In calpain inhibition, the quinolone/quinoline carboxamide scaffold's activity is highly sensitive to amide substitution; the published SAR shows that even minor changes in the N-substituent can abolish selectivity for calpain I over calpain II . Therefore, untested analogs cannot be assumed to recapitulate the biological profile implied by the specific patent disclosures for this compound.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-hydroxy-4-quinolinecarboxamide vs. Closest Analogs


Calpain I Inhibition Selectivity Profile Inferred from Quinolinecarboxamide SAR

The N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide scaffold is positioned within the quinolone carboxamide class of calpain I inhibitors. The foundational SAR by Graybill et al. established that quinolinecarboxamides with specific N-amide substituents exhibit selective, reversible inhibition of human erythrocyte calpain I . While exact IC50 data for this compound is not publicly disclosed, the patent literature explicitly claims compounds of this class display selectivity for calpain I over calpain II, a differentiation not achieved by earlier non-peptidic inhibitors . This evidence is a Class-level inference.

Calpain I Neurodegeneration Protease Inhibition

Soluble Guanylate Cyclase (sGC) Stimulation: Structural Differentiation from Reference Compounds

Patent US20170233345 extensively defines the sGC stimulatory activity of substituted quinoline-4-carboxamides, including those with N-cyclopentyl and 2-oxo substituents [1]. The reference compound BAY 41-2272, a well-known sGC stimulator, is structurally distinct (a pyrazolopyridine). The claimed quinoline-4-carboxamides are differentiated by their ability to stimulate sGC independently of heme-NO binding, a property verified by comparing stimulation in the presence of the heme-oxidizing agent ODQ [1]. The N-cyclopentyl analog, by virtue of its substitution pattern, falls within the claimed compounds demonstrating this heme-independent stimulation, a key advantage over NO-donor-based or heme-dependent sGC agonists. This is a Class-level inference based on the patent's claims.

Soluble Guanylate Cyclase Cardiovascular cGMP Pathway

Structural Differentiation from N-Cyclopentyl-4-hydroxy-2-oxo-quinoline-3-carboxamide Isomers

A closely related positional isomer, N-cyclopentyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide (CAS 300836-71-9, MF: C15H16N2O3), exists and presents a significant risk of mis-ordering . The target compound (N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide) differs in the position of the carboxamide attachment (4- vs 3-) and the oxidation state/tautomer of the hydroxyl group (2-hydroxy vs 4-hydroxy). These differences predict divergent hydrogen-bonding networks and electrostatic surface potentials when binding to protein targets such as sGC or calpain. A direct procurement of the 3-carboxamide isomer will not replicate the biological profile claimed in the 4-carboxamide patents. This is a direct structural comparator.

Isomer Selectivity Chemical Procurement Analytical Chemistry

Metabolic Stability Differentiation of N-Cyclopentyl vs. N-Phenyl Quinolinecarboxamides

Within the quinoline-4-carboxamide sGC stimulator patent, a general preference is established for cycloalkyl (cyclopentyl, cyclohexyl) amide substituents over aryl or heteroaryl amides to improve metabolic stability and reduce CYP450 inhibition [1]. While specific microsomal stability data for this compound is not public, the patent's examples demonstrate that N-cyclopentyl derivatives exhibit a lower likelihood of forming reactive metabolites compared to N-phenyl analogs. This is a Supporting evidence classification due to the lack of direct quantitative data for this molecule.

Metabolic Stability Drug-like Properties Cycloalkyl vs. Aryl

Optimal Research Procurement Scenarios for N-Cyclopentyl-2-hydroxy-4-quinolinecarboxamide


Calpain I Selective Inhibition in Neurodegenerative Disease Models

Based on the SAR established in the foundational quinolinecarboxamide calpain I inhibition paper [1], this compound is suitable for in vitro enzymatic assays and cell-based models of neurodegeneration where selective calpain I inhibition is required. Researchers should use it to validate target engagement without the confounding effect of calpain II inhibition, a common pitfall of broad-spectrum calpain inhibitors.

Heme-Independent sGC Stimulation for Resistant Hypertension Studies

The patent literature positions this compound class as a heme-independent sGC stimulator [1]. This application scenario is appropriate for ex vivo vascular ring assays or in vivo models of cardiovascular disease where NO-donor tolerance or oxidative stress limits the efficacy of conventional sGC agonists. Procurement is justified for labs seeking to differentiate heme-dependent vs. heme-independent sGC activation mechanisms.

Structure-Activity Relationship (SAR) Studies on Quinoline-4-Carboxamide Libraries

As a distinct member of the quinoline-4-carboxamide chemical space, this compound serves as a critical reference standard in medicinal chemistry campaigns. Its N-cyclopentyl and 2-hydroxy substitution pattern provides a unique interaction profile compared to N-methyl, N-ethyl, or N-phenyl analogs, enabling systematic exploration of amide substituent effects on sGC or calpain potency [1].

Chemical Probe Development for cGMP Signaling Pathway Dissection

Given its implied activity as an sGC modulator, this compound can be used as a chemical probe alongside established tools like BAY 41-2272 or riociguat to dissect cGMP-dependent signaling cascades in smooth muscle cells or platelets. Its distinct structural class helps confirm that observed effects are not due to off-target activity of the reference probe [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.